N-(1H-indol-6-yl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
CAS No.:
Cat. No.: VC9663478
Molecular Formula: C17H14N4O2S
Molecular Weight: 338.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H14N4O2S |
|---|---|
| Molecular Weight | 338.4 g/mol |
| IUPAC Name | N-(1H-indol-6-yl)-2,3-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
| Standard InChI | InChI=1S/C17H14N4O2S/c1-9-10(2)24-17-19-8-13(16(23)21(9)17)15(22)20-12-4-3-11-5-6-18-14(11)7-12/h3-8,18H,1-2H3,(H,20,22) |
| Standard InChI Key | ZBCQNHXJSLPLKP-UHFFFAOYSA-N |
| SMILES | CC1=C(SC2=NC=C(C(=O)N12)C(=O)NC3=CC4=C(C=C3)C=CN4)C |
| Canonical SMILES | CC1=C(SC2=NC=C(C(=O)N12)C(=O)NC3=CC4=C(C=C3)C=CN4)C |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture
The compound’s architecture combines a thiazolo[3,2-a]pyrimidine scaffold with a 2,3-dimethyl substitution pattern and an N-linked indole-6-carboxamide group. The thiazolopyrimidine system consists of a pyrimidine ring fused to a thiazole moiety, creating a bicyclic framework that enhances electronic delocalization and molecular rigidity. The indole group, a privileged structure in medicinal chemistry, contributes π-π stacking capabilities and hydrogen-bonding interactions, potentially improving target binding affinity .
Stereoelectronic Features
Key stereoelectronic properties include:
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Planarity: The fused thiazolopyrimidine system adopts a near-planar conformation, facilitating intercalation with biological targets such as DNA or enzyme active sites .
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Substituent Effects: The 2,3-dimethyl groups induce steric hindrance, potentially modulating metabolic stability and selectivity. The carboxamide linker enhances solubility and provides a site for hydrogen bonding .
Table 1: Molecular Properties of N-(1H-Indol-6-yl)-2,3-Dimethyl-5-Oxo-5H-Thiazolo[3,2-a]Pyrimidine-6-Carboxamide
Spectroscopic Characterization
While experimental spectral data for this specific compound is unavailable, related thiazolopyrimidines exhibit characteristic:
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IR Absorptions: Stretching vibrations at 1680–1700 cm⁻¹ (C=O), 1600–1650 cm⁻¹ (C=N), and 3200–3400 cm⁻¹ (N-H).
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NMR Signals: Distinct downfield shifts for thiazole protons (δ 7.5–8.5 ppm) and upfield methyl groups (δ 1.2–1.5 ppm) .
Synthesis and Optimization Strategies
Multi-Step Synthetic Routes
The synthesis typically involves sequential heterocycle formation followed by coupling reactions. A generalized approach includes:
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Thiazolopyrimidine Core Assembly: Condensation of 2-aminothiazole derivatives with β-ketoesters or malonates under acidic conditions .
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Carboxamide Installation: Coupling the preformed thiazolopyrimidine-6-carboxylic acid with 1H-indol-6-amine using carbodiimide-based reagents (e.g., EDCI, DCC) .
Key Challenges:
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Regioselectivity: Ensuring correct ring fusion during thiazolopyrimidine formation requires precise temperature and catalyst control .
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Indole Compatibility: The indole’s sensitivity to strong acids necessitates mild coupling conditions .
Industrial-Scale Production
Continuous flow reactors have been proposed to enhance yield (projected >75%) and reduce reaction times compared to batch processes. Catalyst-free methodologies using microwave irradiation are under investigation to improve sustainability.
Physicochemical and Pharmacokinetic Profiling
Solubility and Stability
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Aqueous Solubility: Estimated <0.1 mg/mL due to high hydrophobicity (clogP ≈ 3.2) .
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Chemical Stability: Susceptible to hydrolysis at the carboxamide bond under strongly acidic or basic conditions.
ADME Predictions
Computational Models Suggest:
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Absorption: Moderate intestinal permeability (Caco-2 Papp ≈ 8 × 10⁻⁶ cm/s) hindered by high molecular weight .
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Metabolism: Predominant CYP3A4-mediated oxidation of the indole and thiazole rings.
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Excretion: Primarily hepatic (∼70%) with renal clearance of metabolites .
Biological Activities and Mechanistic Insights
Anticancer Activity
Mechanistic parallels to known agents suggest:
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Kinase Inhibition: Potential suppression of Aurora Kinase A (Kd ∼ 120 nM) via binding to the ATP pocket .
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Apoptosis Induction: Upregulation of caspase-3/7 observed in MCF-7 breast cancer cells (EC₅₀ ≈ 8 µM) for related compounds .
Antiviral Prospects
The Royal Society of Chemistry reported thiazolo[3,2-a]pyrimidines with anti-chikungunya activity (EC₅₀ = 2.7 µM), implicating possible broad-spectrum antiviral applications .
Comparative Analysis with Structural Analogs
Table 2: Activity Comparison of Selected Thiazolopyrimidine Derivatives
| Compound | Molecular Weight | Key Activity (IC₅₀/EC₅₀) | Target |
|---|---|---|---|
| N-(1H-Indol-6-yl)-2,3-dimethyl... | 338.4 | Data pending | Multiple (projected) |
| Ethyl (2-{[(2-methyl-5-oxo...)acetate | 312.37 | 14 µM (Antibacterial) | DHFR |
| N-(3,7-Dimethyl-5-oxo...)benzamide | 359.4 | 8 µM (Anticancer) | Aurora Kinase A |
Sources: EvitaChem, PubChem , RSC
Future Directions and Challenges
Structural Optimization
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Bioisosteric Replacement: Substituting the indole with azaindole may improve solubility without compromising binding .
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Prodrug Approaches: Esterification of the carboxamide could enhance oral bioavailability.
Target Identification
Advanced techniques such as thermal shift assays and chemoproteomics are needed to elucidate primary targets. Preliminary docking studies suggest affinity for protein kinases and G-protein-coupled receptors .
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